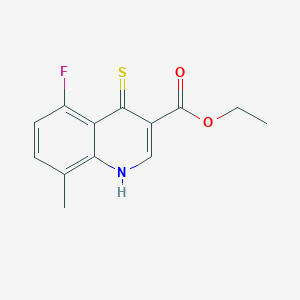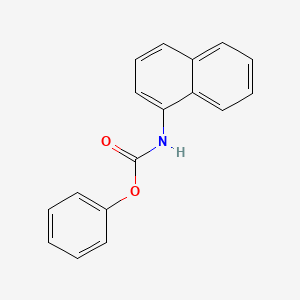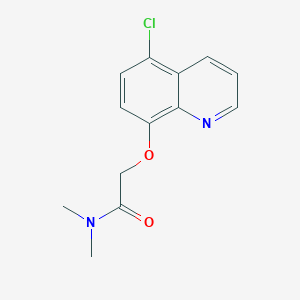
2-(3-(Trifluoromethyl)benzyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Trifluoromethyl)benzyl)azepane is an organic compound with the molecular formula C14H18F3N It consists of an azepane ring substituted with a benzyl group that has a trifluoromethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)benzyl)azepane typically involves the following steps:
Preparation of 3-(Trifluoromethyl)benzyl chloride: This can be achieved by reacting 3-(Trifluoromethyl)benzyl alcohol with hydrochloric acid under reflux conditions.
Formation of the azepane ring: The 3-(Trifluoromethyl)benzyl chloride is then reacted with an appropriate amine under cyclization conditions to form the azepane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3-(Trifluoromethyl)benzyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Saturated azepane derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
科学的研究の応用
2-(3-(Trifluoromethyl)benzyl)azepane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes and interactions due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of 2-(3-(Trifluoromethyl)benzyl)azepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The azepane ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
- 2-(3-(Trifluoromethyl)phenyl)azepane
- 2-(4-(Trifluoromethyl)benzyl)azepane
- 2-(3-(Trifluoromethyl)benzyl)piperidine
Uniqueness
2-(3-(Trifluoromethyl)benzyl)azepane is unique due to the specific positioning of the trifluoromethyl group on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the azepane ring also provides distinct steric and electronic properties that can be exploited in various applications.
特性
分子式 |
C14H18F3N |
|---|---|
分子量 |
257.29 g/mol |
IUPAC名 |
2-[[3-(trifluoromethyl)phenyl]methyl]azepane |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)12-6-4-5-11(9-12)10-13-7-2-1-3-8-18-13/h4-6,9,13,18H,1-3,7-8,10H2 |
InChIキー |
HSMCLRXSEPDBEZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(NCC1)CC2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)

![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)





![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)

![1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B11857162.png)



